molecular formula C12H14N2O4S B11827094 methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate

methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate

Katalognummer: B11827094
Molekulargewicht: 282.32 g/mol
InChI-Schlüssel: PLDWGLFTIJIQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical and biological properties.

Analyse Chemischer Reaktionen

Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Wissenschaftliche Forschungsanwendungen

Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate can be compared with other indole derivatives, such as:

The uniqueness of methyl N-{5’-methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other indole derivatives .

Eigenschaften

Molekularformel

C12H14N2O4S

Molekulargewicht

282.32 g/mol

IUPAC-Name

methyl N-(5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-ylidene)sulfamate

InChI

InChI=1S/C12H14N2O4S/c1-17-8-3-4-10-9(7-8)12(5-6-12)11(13-10)14-19(15,16)18-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI-Schlüssel

PLDWGLFTIJIQCC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NC(=NS(=O)(=O)OC)C23CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.